molecular formula C7H4BrF3N2O2 B8183677 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B8183677
M. Wt: 285.02 g/mol
InChI Key: JMXZAWGKMNHJKJ-UHFFFAOYSA-N
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Description

5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 755030-18-3) is a multifunctional aromatic amine with the molecular formula C 7 H 4 BrF 3 N 2 O 3 and a molecular weight of 301.02 g/mol. This compound is supplied for research applications as a building block in organic synthesis and drug discovery. Its structure, featuring bromo, nitro, and trifluoromethyl substituents on an aniline ring, makes it a valuable intermediate for constructing complex molecules. The bromo and nitro groups are excellent handles for further functionalization via metal-catalyzed cross-coupling and reduction reactions, respectively. The electron-withdrawing trifluoromethyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are highly sought after in medicinal and materials chemistry. Research into similar aniline derivatives highlights their role as key precursors in the synthesis of biaryl amide compounds, which are investigated for various biological activities. Furthermore, related nitroaniline compounds are studied for their non-linear optical (NLO) properties, suggesting potential applications in the development of advanced materials. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Properties

IUPAC Name

5-bromo-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXZAWGKMNHJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 5 Bromo 2 Nitro 4 Trifluoromethyl Aniline

Classical Synthetic Routes to Functionalized Aniline (B41778) Derivatives

Classical approaches to the synthesis of polysubstituted anilines like 5-bromo-2-nitro-4-(trifluoromethyl)aniline (B6258624) typically involve the sequential introduction of functional groups onto a simpler aniline or benzene (B151609) precursor. The regiochemical outcome of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring.

Nitration and Halogenation of Trifluoromethylanilines

The synthesis often starts with a trifluoromethyl-substituted aniline. The trifluoromethyl group is a strong deactivating group and directs incoming electrophiles to the meta position. However, the amino group is a powerful activating group and an ortho, para-director. This interplay of directing effects is a key consideration in the synthetic design.

Direct nitration of anilines can be problematic, as the strongly acidic conditions can lead to oxidation of the amino group and the formation of a significant amount of the meta-nitro product due to the protonation of the amine to form the anilinium ion, which is a meta-director. youtube.comstackexchange.com To circumvent this, the amino group is often protected, for example, as an acetanilide (B955). This protection moderates the activating effect of the amino group and ensures that nitration occurs primarily at the para position.

The direct nitration of aniline can yield a mixture of products, with significant amounts of the meta isomer due to the formation of the anilinium ion in the acidic medium. youtube.comstackexchange.com A typical outcome of direct nitration of aniline is approximately 51% para-nitroaniline, 47% meta-nitroaniline, and only 2% ortho-nitroaniline. youtube.com

Bromination of anilines is a facile reaction that often leads to polysubstitution. To achieve monobromination, milder reaction conditions and specific brominating agents are employed. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of anilines and their derivatives. chemicalbook.com

Sequential Functionalization Approaches

A plausible classical route to this compound would involve a multi-step sequence starting from a suitable precursor like 4-(trifluoromethyl)aniline (B29031). The amino group would first be protected, for example, by acetylation to form 4-(trifluoromethyl)acetanilide. This step is crucial to control the regioselectivity of the subsequent electrophilic substitution reactions.

Following protection, the molecule would undergo bromination. The acetamido group is an ortho, para-director, and the trifluoromethyl group is a meta-director. This would direct the bromine atom to the position ortho to the acetamido group and meta to the trifluoromethyl group, yielding 3-bromo-4-(trifluoromethyl)acetanilide.

The subsequent step would be nitration. The directing effects of the existing substituents would guide the nitro group to the position ortho to the acetamido group and meta to the bromine atom, resulting in 2-nitro-3-bromo-4-(trifluoromethyl)acetanilide. Finally, deprotection of the acetamido group would yield the target compound, this compound. The order of these steps is critical to achieve the desired substitution pattern.

Modernized and Optimized Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of functionalized anilines. These include catalytic methods, the application of green chemistry principles, and the use of flow chemistry.

Catalytic Methods in Bromination and Nitration Reactions

The use of transition metal catalysts has revolutionized aromatic functionalization reactions. Copper and palladium catalysts, in particular, have been employed for the regioselective halogenation and nitration of anilines.

Copper-catalyzed methods have been developed for both the bromination and nitration of anilines. For instance, copper(II) halides in ionic liquids have been shown to be effective for the regioselective para-chlorination and bromination of unprotected anilines under mild conditions. beilstein-journals.orgresearchgate.net A copper-catalyzed direct nitration of protected anilines using one equivalent of nitric acid has also been reported, offering a practical and mild procedure with a wide substrate scope. chemistryviews.orgresearchgate.net This method is advantageous as it produces water as the only stoichiometric byproduct. chemistryviews.orgresearchgate.net

Palladium-catalyzed reactions are also prominent in modern organic synthesis. While often used for cross-coupling reactions, palladium catalysts have also been explored for C-H functionalization, including trifluoromethylation of aromatic C-H bonds directed by an acetamino group. acs.org Palladium-catalyzed trifluoromethylation of aryl bromides has also been achieved in micellar media, which can enhance yields. researchgate.net

Below is a table summarizing some catalytic approaches to halogenation and nitration of anilines.

ReactionCatalyst/ReagentSubstrate ScopeKey Features
para-BrominationCuBr₂ in Ionic LiquidSubstituted anilinesHigh regioselectivity, mild conditions, no need for protecting groups. beilstein-journals.orgresearchgate.net
NitrationCu(OAc)₂ / HNO₃Protected anilinesMild conditions, wide functional group tolerance, water as the only byproduct. chemistryviews.orgresearchgate.net
ortho-TrifluoromethylationPd(OAc)₂ / Umemoto's reagentAcetanilidesDirects trifluoromethylation to the ortho position. acs.org

Green Chemistry Principles in the Synthesis of the Chemical Compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, this involves the use of safer solvents, reducing waste, and improving atom economy.

One of the key areas of focus has been the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Ionic liquids have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. ijbsac.orgresearchgate.netijnrd.org They have been successfully used as solvents for the electrophilic nitration of aromatics, offering easier product isolation and recovery of the solvent. nih.govresearchgate.net The use of ionic liquids can also enhance the regioselectivity of halogenation reactions of anilines. beilstein-journals.orgresearchgate.net

The following table highlights some green solvents and their potential applications in aniline synthesis.

Green SolventPropertiesApplication in Aniline Synthesis
Ionic LiquidsNegligible vapor pressure, high thermal stability, tunable properties. ijbsac.orgresearchgate.netijnrd.orgSolvents for regioselective nitration and halogenation, facilitating catalyst recycling. beilstein-journals.orgresearchgate.netnih.govresearchgate.net
WaterNon-toxic, non-flammable, readily available.Can be used as a solvent in certain catalytic reactions, though solubility of organic substrates can be a limitation.

Flow Chemistry and Continuous Synthesis Approaches for Nitro-Containing Compounds

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. These features are particularly beneficial for highly exothermic and potentially hazardous reactions like nitration.

The continuous flow synthesis of nitroaromatic compounds has been demonstrated to be a safe and efficient methodology. For instance, the nitration of various aromatic compounds has been successfully carried out in microreactors, offering excellent control over reaction conditions and minimizing the risk of runaway reactions. beilstein-journals.org A continuous flow process for the synthesis of 4-methoxy-2-nitroaniline (B140478) has been patented, highlighting the industrial applicability of this technology. google.com This method involves sequential acetylation, nitration, and hydrolysis reactions in continuous flow reactors, resulting in high yield and purity. google.com

Flow reactors have also been employed for the reduction of nitroarenes to anilines, showcasing the versatility of this technology in the synthesis of substituted anilines. researchgate.netnih.gov The use of catalyst-containing cartridges in flow systems allows for easy separation of the catalyst from the product stream and facilitates catalyst recycling. researchgate.net

The table below summarizes the advantages of flow chemistry for the synthesis of nitro-containing compounds.

Feature of Flow ChemistryAdvantage in Nitro-Compound SynthesisExample Application
Enhanced SafetySmall reaction volumes and efficient heat dissipation minimize the risk of thermal runaways in exothermic nitration reactions. beilstein-journals.orgContinuous nitration of aromatics in microreactors. beilstein-journals.org
Improved ControlPrecise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yields. beilstein-journals.orgSynthesis of 4-methoxy-2-nitroaniline with high purity. google.com
ScalabilityProduction can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.Industrial synthesis of nitroaromatic intermediates. google.com
AutomationContinuous processes can be automated, reducing manual labor and improving reproducibility.Automated reduction of nitroarenes to anilines. nih.gov

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, it is crucial to first note that the molecule is achiral, meaning it does not have non-superimposable mirror images. Therefore, stereoselective synthesis considerations are not applicable. The primary challenge in the synthesis of this compound lies in the regioselectivity of the reactions, which is the control of the placement of the bromo and nitro groups on the 4-(trifluoromethyl)aniline backbone.

The directing effects of the substituents on the aromatic ring play a critical role in determining the outcome of electrophilic aromatic substitution reactions. The trifluoromethyl group (-CF3) is a meta-director and strongly deactivating. The amino group (-NH2) is a strong ortho-, para-director and activating. The nitro group (-NO2) is a meta-director and strongly deactivating. The interplay of these directing effects must be carefully managed to achieve the desired 1,2,4,5-substitution pattern.

A plausible synthetic approach would begin with a precursor that already contains some of the required substituents. For instance, starting with 2-nitro-4-(trifluoromethyl)aniline (B145796), the subsequent bromination step would be key. The amino group would direct the incoming electrophile (bromine) to the ortho and para positions. In this case, the position para to the amino group is already occupied by the trifluoromethyl group. Therefore, bromination would be directed to the position ortho to the amino group, which is position 6, and the other ortho position, which is position 2, is blocked. This would lead to the formation of 6-bromo-2-nitro-4-(trifluoromethyl)aniline, not the desired isomer.

A more successful strategy would likely involve the protection of the amino group to modulate its directing effect and reactivity. For example, acetylation of the amino group to form an acetanilide derivative alters its directing properties. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group.

Alternatively, a copper-catalyzed oxidative bromination has been shown to be a practical method for the regioselective bromination of anilines. This method often favors para-substitution. For substrates where the para-position is blocked, ortho-bromination can occur. The use of specific catalytic systems can offer high selectivity, minimizing the formation of undesired isomers. For example, the bromination of 2-nitroaniline (B44862) using a CuSO4·5H2O/NaBr/Na2S2O8 system has been reported to yield 4-bromo-2-nitroaniline (B116644) with high selectivity. This suggests that a similar approach could be viable for the bromination of 2-nitro-4-(trifluoromethyl)aniline to introduce the bromine atom at the 5-position (para to the nitro group and meta to the trifluoromethyl group).

Table 1: Regioselective Bromination Methods for Substituted Anilines

Starting Material Reagents and Conditions Major Product Selectivity
2-Nitroaniline CuSO4·5H2O, NaBr, Na2S2O8 in CH3CN/H2O, 7°C to 25°C 4-Bromo-2-nitroaniline High para-selectivity
Aniline CuBr2 in ionic liquid para-Bromoaniline High para-selectivity

Scale-Up Methodologies and Industrial Synthesis Feasibility Studies

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. Halogenated nitroaromatic compounds are important intermediates for pharmaceuticals and agrochemicals, and their industrial synthesis is well-established, though not without its difficulties.

Key considerations for the scale-up of this synthesis include:

Reaction Control and Safety: Nitration and bromination reactions are often highly exothermic and require careful temperature management to prevent runaway reactions. On a large scale, heat dissipation becomes a critical factor. The use of specialized reactors with efficient cooling systems is necessary. Furthermore, handling hazardous materials like concentrated nitric acid, sulfuric acid, and bromine sources on an industrial scale requires stringent safety protocols and infrastructure.

Regioselectivity on a Large Scale: Maintaining high regioselectivity during scale-up is crucial to ensure product purity and avoid costly and difficult purification steps. The formation of isomers can significantly impact the yield and quality of the final product. Process parameters such as reaction temperature, addition rates of reagents, and mixing efficiency must be optimized and precisely controlled.

Catalyst Performance and Dehalogenation: If the synthesis involves a catalytic hydrogenation step (for example, if a nitro group is introduced and later reduced), the choice of catalyst is vital. A significant challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation, a side reaction where the halogen atom is removed and replaced with hydrogen. researchgate.net This reduces the yield of the desired haloaniline and introduces impurities. researchgate.net Catalysts such as platinum or cobalt on various supports have been investigated to maximize selectivity towards the desired product while minimizing dehalogenation. researchgate.netacs.org

Continuous Flow Processing: Modern industrial chemistry is increasingly adopting continuous flow reactors over traditional batch processing for the synthesis of hazardous compounds. Flow chemistry offers several advantages for reactions like nitration and bromination, including superior heat and mass transfer, precise control over reaction parameters, and improved safety by minimizing the volume of hazardous material at any given time. This can lead to higher yields, better purity, and a safer manufacturing process. researchgate.netacs.org

Table 2: Challenges and Mitigation Strategies in Scaling Up Halogenated Nitroaniline Synthesis

Challenge Potential Mitigation Strategies
Exothermic Reactions Use of continuous flow reactors, optimized cooling systems, controlled reagent addition rates.
Regioisomer Formation Precise control of reaction temperature and stoichiometry, use of selective catalysts or reagents.
Hydrodehalogenation Selection of highly selective catalysts (e.g., modified platinum or cobalt catalysts), optimization of hydrogen pressure and temperature. researchgate.net
Handling of Hazardous Materials Implementation of closed-system transfers, robust personal protective equipment (PPE) protocols, and emergency preparedness plans.

| Product Purification | Development of efficient crystallization or distillation methods to remove impurities and isomers. |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Nitro 4 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution (EAS) Pathways on the Aniline (B41778) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of EAS are highly dependent on the nature of the substituents already present on the ring. libretexts.org

Influence of Bromo, Nitro, and Trifluoromethyl Substituents on Ring Activation/Deactivation

The substituents on the 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (B6258624) ring collectively deactivate it towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing effects of the nitro and trifluoromethyl groups, which reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.gov

Amino Group (-NH2): The amino group is a potent activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. pressbooks.pub This electron donation stabilizes the positively charged sigma complex formed during electrophilic attack. libretexts.org

Bromo Group (-Br): Halogens like bromine are deactivating yet ortho-, para-directing. pressbooks.pub They withdraw electron density through induction but can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. libretexts.org

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. masterorganicchemistry.com Its powerful electron-withdrawing nature, through both resonance and inductive effects, significantly destabilizes the sigma complex, particularly when the electrophile attacks the ortho or para positions. total-synthesis.com

Trifluoromethyl Group (-CF3): The trifluoromethyl group is also a strong deactivating group and a meta-director. It exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms.

The cumulative effect of these substituents makes the aniline core of this compound significantly less reactive in EAS reactions compared to unsubstituted aniline. The strong deactivating influence of the nitro and trifluoromethyl groups outweighs the activating effect of the amino group.

Regioselectivity and Reaction Kinetics in EAS

The available positions for electrophilic attack are C3 and C6. The C6 position is ortho to the amino group and meta to the trifluoromethyl group. The C3 position is meta to both the amino and bromo groups. Given the strong activating and directing nature of the amino group, electrophilic substitution is most likely to occur at the C6 position.

The kinetics of EAS reactions on this molecule are expected to be slow due to the significant deactivation of the ring. Harsh reaction conditions, such as the use of strong acids or high temperatures, may be necessary to facilitate these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides that are activated by electron-withdrawing groups. libretexts.org This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Displacement of the Bromine Moiety

The bromine atom in this compound is a potential leaving group in SNAr reactions. Its displacement by a nucleophile is facilitated by the presence of the electron-withdrawing nitro and trifluoromethyl groups. The rate of displacement of halogens in SNAr reactions often follows the order F > Cl > Br > I, although this can be influenced by the nucleophile and reaction conditions. nih.gov

Role of the Nitro Group as an Activating Group in SNAr

The nitro group plays a crucial role in activating the aromatic ring for nucleophilic attack. nih.gov Positioned ortho to the bromine atom, the nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.commdpi.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. masterorganicchemistry.com The trifluoromethyl group, located para to the bromine, further enhances this activation through its strong electron-withdrawing inductive effect.

Mechanisms of SNAr with Various Nucleophiles

The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (bromine), forming the resonance-stabilized Meisenheimer complex. libretexts.org This step is typically the rate-determining step. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

A variety of nucleophiles can participate in SNAr reactions with this compound, including:

Amines: Reaction with primary or secondary amines can lead to the formation of substituted anilines.

Alkoxides and Phenoxides: These oxygen-based nucleophiles can displace the bromine to form aryl ethers.

Thiolates: Sulfur nucleophiles can be used to synthesize aryl thioethers.

The reactivity of the nucleophile and the specific reaction conditions (solvent, temperature, presence of a base) will influence the outcome and efficiency of the SNAr reaction. scranton.edu For instance, the use of a base can enhance the nucleophilicity of amines and phenols. scranton.edu The mechanism can be a classic stepwise process or, in some cases, a concerted reaction. nih.govnih.gov

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the chemical reactivity of the aromatic ring to which it is attached. In this compound, the nitro group acts as a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution. However, it is the key site for transformations that fundamentally alter the molecule's structure and properties, primarily through reduction to an amine. This conversion is a critical step in the synthesis of various heterocyclic compounds and other complex organic intermediates.

The reduction of the nitro group in this compound to a primary amine yields the corresponding 5-bromo-4-(trifluoromethyl)benzene-1,2-diamine . This transformation is a cornerstone of aromatic chemistry, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group.

A common and historically significant method for this reduction is the use of metals in acidic media. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a widely used reagent for the chemoselective reduction of aromatic nitro groups. researchgate.netreddit.com The reaction proceeds by a series of single-electron transfers from the metal, with the acidic medium providing the necessary protons. Another effective metal-based system is iron (Fe) powder in the presence of an acid like acetic acid or a salt such as ammonium (B1175870) chloride in an aqueous or alcoholic solvent. reddit.com

The general mechanism for metal/acid reduction involves the following key steps:

Protonation of a nitro group oxygen atom.

A sequence of single electron transfers from the metal (e.g., Sn(II) to Sn(IV) or Fe(0) to Fe(II)/Fe(III)) and protonation steps.

Formation of intermediate species such as nitroso and hydroxylamine (B1172632) derivatives.

Final reduction of the hydroxylamine to the amine and elimination of water.

These methods are valued for their reliability and tolerance of various functional groups, although the workup procedure to remove metal salts can sometimes be cumbersome. reddit.com

Table 1: Common Reagents for Nitro Group Reduction
Reagent SystemSolventTypical Conditions
SnCl₂·2H₂O / HClEthanol, Ethyl Acetate (B1210297)Elevated temperature (e.g., reflux)
Fe / NH₄ClEthanol / WaterReflux
Fe / Acetic AcidAcetic Acid, EthanolElevated temperature

Modern synthetic chemistry often favors cleaner and more efficient reduction methods, such as catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation is a highly effective method for reducing nitro groups. This process typically involves treating the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most common catalyst for this transformation. The reaction is usually carried out in a polar solvent like ethanol, methanol (B129727), or ethyl acetate. The process is clean, as the only byproduct is water, and often proceeds with high yields. Other catalysts, such as platinum(IV) oxide (PtO₂) or Raney Nickel, can also be employed.

Transfer Hydrogenation offers a practical alternative to using high-pressure hydrogen gas. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium formate (B1220265) (HCOONH₂), and formic acid (HCOOH). frontiersin.orgmdpi.comnih.gov These reactions are often performed at atmospheric pressure and are generally considered safer to handle in a standard laboratory setting. For instance, the use of ammonium formate with a Pd/C catalyst provides a facile and clean approach for the synthesis of substituted anilines. mdpi.comnih.gov

Table 2: Advanced Methodologies for Nitro Group Reduction
MethodCatalystHydrogen SourceTypical Solvent
Catalytic HydrogenationPd/C, PtO₂, Raney NiH₂ gasEthanol, Methanol
Transfer HydrogenationPd/CHydrazine (N₂H₄)Ethanol
Transfer HydrogenationPd/CAmmonium Formate (HCOONH₂)Methanol
Transfer HydrogenationCo-Zn/N-CFormic Acid (HCOOH)THF

While the reduction of the nitro group to an amine is generally efficient, the presence of other functional groups on the aromatic ring, such as the bromine atom in this compound, can lead to side reactions.

A primary concern during catalytic hydrogenation is hydrodehalogenation , where the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. Palladium catalysts are particularly known to promote this side reaction, which would lead to the formation of 4-(trifluoromethyl)benzene-1,2-diamine as an undesired byproduct. The extent of hydrodehalogenation can be influenced by the reaction conditions, including the catalyst type, solvent, temperature, and pressure. To mitigate this, catalysts like Raney Nickel are sometimes preferred for substrates containing aromatic halides.

Incomplete reduction can also occur, leading to the formation of intermediates like nitroso (-NO) and hydroxylamine (-NHOH) species. Under certain conditions, these intermediates can react with each other to form dimeric impurities such as azo (-N=N-) and azoxy (-N=N⁺(O⁻)-) compounds. The choice of reducing agent and careful control of reaction conditions are crucial to ensure the complete reduction to the desired diamine and maximize product selectivity. For example, the use of vanadium compounds as additives in catalytic hydrogenation has been shown to prevent the accumulation of hydroxylamine intermediates. reddit.com

Reactions of the Amine Functionality

The reduction of this compound produces 5-bromo-4-(trifluoromethyl)benzene-1,2-diamine , a valuable intermediate containing two nucleophilic amino groups in an ortho relationship. The reactivity of this diamine is dominated by these two functional groups, which can undergo a variety of transformations.

The amino groups of 5-bromo-4-(trifluoromethyl)benzene-1,2-diamine are nucleophilic and can readily participate in acylation, alkylation, and arylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base leads to the formation of amides. Depending on the stoichiometry, either one or both amino groups can be acylated.

Alkylation: The amino groups can be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation, and primary vs. secondary amine formation) can be challenging and may lead to mixtures of products.

Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through cross-coupling reactions. For example, the Buchwald-Hartwig amination, which uses a palladium catalyst, allows for the coupling of the diamine with aryl halides or triflates. Copper-catalyzed arylation reactions are also a viable method for forming C-N bonds. nih.gov

These reactions are fundamental for modifying the structure and properties of the diamine, serving as steps toward more complex molecular targets.

While diazotization of a single aromatic amine to form a diazonium salt is a classic transformation, the most significant subsequent reaction for ortho-phenylenediamines like 5-bromo-4-(trifluoromethyl)benzene-1,2-diamine is their use as precursors for heterocyclic ring systems. The proximate amino groups are perfectly positioned for cyclization reactions.

The most prominent transformation is the synthesis of benzimidazoles . This is typically achieved by the condensation of the diamine with a carboxylic acid or its derivative (such as an ester or orthoester), or with an aldehyde. nih.govresearchgate.netorganic-chemistry.orgnih.gov

Reaction with Carboxylic Acids: When heated with a carboxylic acid (R-COOH) in the presence of a dehydrating agent or under acidic conditions (e.g., in polyphosphoric acid), the diamine undergoes condensation and cyclization to form a 2-substituted benzimidazole (B57391). The 'R' group from the carboxylic acid becomes the substituent at the 2-position of the benzimidazole ring. researchgate.net

Reaction with Aldehydes: Condensation with an aldehyde (R-CHO) first forms a Schiff base, which then undergoes oxidative cyclization to yield the corresponding 2-substituted benzimidazole. Various oxidizing agents can be used to facilitate the final ring closure.

This reaction is exceptionally versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzimidazole core, which is a privileged scaffold in medicinal chemistry. The reaction of 5-bromo-4-(trifluoromethyl)benzene-1,2-diamine with formic acid, for example, would yield 6-bromo-5-(trifluoromethyl)-1H-benzimidazole.

Table 3: Benzimidazole Synthesis from 5-bromo-4-(trifluoromethyl)benzene-1,2-diamine
ReactantReaction ConditionsProduct
Formic Acid (HCOOH)Acid catalyst (e.g., HCl), heat6-Bromo-5-(trifluoromethyl)-1H-benzimidazole
Acetic Acid (CH₃COOH)Polyphosphoric acid, heat2-Methyl-6-bromo-5-(trifluoromethyl)-1H-benzimidazole
Benzaldehyde (C₆H₅CHO)Oxidizing agent (e.g., NaHSO₃), heat2-Phenyl-6-bromo-5-(trifluoromethyl)-1H-benzimidazole

Mentioned Compounds

Table 4: List of Chemical Compounds
Compound NameRole/Type
This compoundStarting Material
5-bromo-4-(trifluoromethyl)benzene-1,2-diamineIntermediate
4-(trifluoromethyl)benzene-1,2-diaminePotential Byproduct
6-Bromo-5-(trifluoromethyl)-1H-benzimidazoleProduct
2-Methyl-6-bromo-5-(trifluoromethyl)-1H-benzimidazoleProduct
2-Phenyl-6-bromo-5-(trifluoromethyl)-1H-benzimidazoleProduct
Stannous chloride (Tin(II) chloride)Reagent
Hydrochloric acidReagent
IronReagent
Ammonium chlorideReagent
Acetic acidReagent
Palladium on carbon (Pd/C)Catalyst
Platinum(IV) oxideCatalyst
Raney NickelCatalyst
HydrazineReagent (Hydrogen Donor)
Ammonium formateReagent (Hydrogen Donor)
Formic acidReagent
Acetyl chlorideReagent
Acetic anhydrideReagent
Polyphosphoric acidReagent
BenzaldehydeReagent

Reactivity Pertaining to the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a dominant feature in many pharmaceutical and agrochemical compounds due to the profound effects it imparts on molecular properties. nih.gov Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance the biological activity and pharmacokinetic profiles of a molecule. mdpi.com In this compound, the reactivity of the -CF₃ group is heavily influenced by the electronic environment of the substituted aniline ring.

The trifluoromethyl group is renowned for its exceptional stability, which is a primary reason for its widespread use in medicinal chemistry. mdpi.com This stability stems from the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. mdpi.com Consequently, the -CF₃ moiety in this compound is highly resistant to chemical, thermal, and photochemical degradation. mdpi.com

While direct transformations of the -CF₃ group on an aromatic ring are challenging, they are not impossible. However, such reactions typically require harsh conditions or specific reagents that are unlikely to be compatible with the other functional groups (amino, nitro, bromo) on the this compound scaffold. The electron-withdrawing nature of the nitro group and the bromine atom further deactivates the aromatic ring, which can indirectly influence the -CF₃ group's environment but generally does not render it susceptible to common chemical transformations. Methods for direct trifluoromethylation of aromatic compounds often involve radical pathways or the use of specialized electrophilic or nucleophilic trifluoromethylating agents on precursor molecules. nih.govresearchgate.netresearchgate.net

The carbon atom of the trifluoromethyl group is highly electron-deficient due to the strong inductive effect of the three fluorine atoms. In principle, this makes it a potential site for nucleophilic attack. However, the C-F bonds are short and strong, and the fluorine atoms sterically shield the carbon center, making direct nucleophilic displacement (an Sₙ2-type reaction) on the -CF₃ group extremely difficult.

For a nucleophilic attack to occur, it typically involves the formation of a transient, unstable intermediate. The strong electron-withdrawing character of the nitro group on the aniline ring in this compound exacerbates the electron deficiency of the trifluoromethyl carbon, but this electronic factor is often insufficient to overcome the high activation energy for nucleophilic substitution. Reactions involving nucleophilic trifluoromethylation generally proceed by delivering a "CF₃⁻" synthon to an electrophilic center, such as a carbonyl group, rather than by a nucleophile attacking a pre-existing -CF₃ group. semanticscholar.orgyoutube.com Nucleophilic aromatic substitution (SₙAr) is a more plausible pathway for this molecule, but it would involve the displacement of the nitro group or the bromine atom, which are better leaving groups and are positioned on the activated aromatic ring, rather than a reaction at the trifluoromethyl group itself. researchgate.netresearchgate.net

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom at the C5 position of this compound is the most versatile handle for synthetic modification via transition metal-catalyzed cross-coupling reactions. The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) makes the aryl bromide an excellent electrophilic partner in these reactions by facilitating the initial oxidative addition step to the low-valent metal catalyst. nih.govnih.govnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Given its structure as an electron-deficient aryl bromide, this compound is an ideal substrate for several of these key reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) and is widely used due to the stability and low toxicity of the boron compounds. nih.govorganic-chemistry.org The reaction of this compound with various aryl or vinyl boronic acids would proceed efficiently, catalyzed by a palladium(0) species, to yield complex biaryl or styrenyl derivatives. The electron-deficient nature of the substrate generally enhances the rate of the oxidative addition step. nih.gov

Stille Coupling : In the Stille reaction, an organotin compound is coupled with the aryl bromide. nih.govresearchgate.net This method tolerates a wide variety of functional groups. Electron-deficient aryl bromides are known to be effective substrates in Stille couplings. nih.gov

Heck Reaction : The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org The reaction typically shows high trans selectivity. organic-chemistry.org The high reactivity of electron-deficient aryl halides like this compound makes them excellent candidates for Heck reactions. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts. libretexts.orgwikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes. The reaction proceeds under mild conditions and is tolerant of many functional groups, making it suitable for complex molecules like the subject compound. wikipedia.orgnih.gov

The table below summarizes the general parameters for these cross-coupling reactions with a substrate like this compound.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseProduct Type
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Biaryl
StilleAr'-Sn(Bu)₃Pd(PPh₃)₄None (or additive like LiCl)Biaryl
HeckAlkene (e.g., Styrene)Pd(OAc)₂/LigandEt₃N, K₂CO₃Substituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineArylalkyne

The success of cross-coupling reactions, especially with challenging substrates, often hinges on the choice of catalyst and, crucially, the supporting ligand. For electron-deficient aryl bromides, while standard catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands often provide superior results, leading to higher yields, lower catalyst loadings, and milder reaction conditions. rsc.orgresearchgate.net

Key considerations for catalyst design include:

Ligands : Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling electron-deficient aryl halides. nih.govresearchgate.net These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. For instance, Pd/BrettPhos has been shown to be effective in the Suzuki-Miyaura coupling of nitroarenes. nih.gov

Palladium Precursors : Common precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes. organic-chemistry.orgacs.org The choice often depends on the specific reaction and the need for in situ generation of the active Pd(0) catalyst.

Ligand-Free Conditions : In some cases, particularly with highly reactive aryl halides, ligand-free catalysis can be achieved. rsc.org This often involves the in situ formation of palladium nanoparticles which act as the active catalyst. However, ligand-based systems generally offer better control and broader substrate scope.

All four cross-coupling reactions proceed via a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. nih.govrsc.orgresearchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd(II)-Br). This is often the rate-determining step. For this compound, the strong electron-withdrawing effect of the -NO₂ and -CF₃ groups makes the C-Br bond highly polarized and susceptible to cleavage, thus accelerating this step. mdpi.com

Transmetalation / Insertion :

In Suzuki and Stille reactions, this step is transmetalation . The organic group from the organoboron or organotin reagent is transferred to the palladium center, displacing the bromide and forming an Ar-Pd(II)-Ar' intermediate. Base activation is required in the Suzuki reaction to form a more nucleophilic "ate" complex. organic-chemistry.org

In the Heck reaction, the alkene coordinates to the palladium complex and then undergoes migratory insertion into the Ar-Pd bond. libretexts.org

In the Sonogashira reaction, the copper(I) cocatalyst first reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex. libretexts.org

Reductive Elimination / β-Hydride Elimination :

In Suzuki , Stille , and Sonogashira reactions, the final step is reductive elimination . The two organic groups (Ar and Ar' or alkyne) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

In the Heck reaction, a β-hydride elimination occurs from the alkyl-palladium intermediate, forming the product alkene and a hydrido-palladium complex. A base is then required to remove HBr from this complex and regenerate the Pd(0) catalyst. libretexts.org

The electronic properties of this compound are particularly favorable for the initial oxidative addition step, making it a highly suitable substrate for creating diverse molecular architectures through these powerful synthetic methods.

Derivatization and Synthetic Applications of 5 Bromo 2 Nitro 4 Trifluoromethyl Aniline

Synthesis of Advanced Organic Intermediates

The strategic positioning of reactive functional groups on the aniline (B41778) ring makes 5-bromo-2-nitro-4-(trifluoromethyl)aniline (B6258624) a versatile precursor for a variety of advanced organic intermediates. The presence of the bromo, nitro, and trifluoromethyl substituents imparts distinct electronic properties and offers multiple avenues for synthetic transformations. innospk.com

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. The compound this compound is a key starting material for the synthesis of various heterocyclic systems, most notably benzimidazoles and their fused-ring derivatives like pyrimido[1,2-a]benzimidazoles.

The general synthesis of pyrimido[1,2-a]benzimidazoles often involves the condensation of a 2-aminobenzimidazole (B67599) with a 1,3-difunctional aliphatic compound. imist.ma In a potential synthetic route, the amine group of this compound can be reacted with a suitable reagent to form a 2-aminobenzimidazole intermediate. This intermediate can then undergo cyclization to form the pyrimido[1,2-a]benzimidazole (B3050247) core. For instance, a three-component reaction of 2-aminobenzimidazole, an aryl aldehyde, and malononitrile (B47326) can yield 4-amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles. mdpi.com

The substituents on the initial aniline play a crucial role in the properties and subsequent reactivity of the resulting heterocyclic system. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates. The bromo and nitro groups can be further functionalized to introduce additional diversity into the molecular structure.

PrecursorReagentsProductReference
2-Aminobenzimidazoleβ-bromo-α,β-unsaturated aldehydesPyrimido[1,2-a]benzimidazoles nih.gov
2-Aminobenzimidazole4-arylidene-2-methyl(phenyl)oxazolin-5-onesPyrimido[1,2-a]benzimidazoles imist.ma
1H-Benzimidazol-2-aminep-chloro or bromobenzaldehyde, malononitrile4-Amino-2-(4-chloro or bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile rdd.edu.iqresearchgate.net

This table presents examples of reagents used in the synthesis of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole, a potential derivative of this compound.

The distinct electronic nature and reactivity of the substituents on this compound make it an ideal building block for constructing multifunctional aromatic systems. The electron-withdrawing trifluoromethyl and nitro groups significantly influence the electron density of the aromatic ring, while the bromo group serves as a versatile handle for various cross-coupling reactions.

This combination of functional groups allows for sequential and site-selective reactions to build complex molecular architectures. For example, the bromo group can readily participate in Suzuki-Miyaura or Heck cross-coupling reactions to form new carbon-carbon bonds, introducing additional aryl or vinyl substituents. The nitro group can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions. The primary amine can also be a site for various transformations. This multi-faceted reactivity is instrumental in the synthesis of advanced materials and pharmaceutical intermediates. innospk.com

Design and Synthesis of Chemically Related Analogs and Derivatives

Understanding the structure-reactivity relationships of compounds derived from this compound is essential for predicting their chemical behavior. The electronic effects of the substituents play a pivotal role in determining the reactivity of the aromatic ring and the functional groups.

The strong electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution, but it also facilitates nucleophilic aromatic substitution of the bromo group. In derivatives where the nitro group is present, its position relative to other substituents can significantly impact the mutagenic activity and other biological properties. nih.gov For instance, in a study of nitroimidazoles, the position of the nitro group was a key determinant of aerobic antitubercular activity. nih.gov

Furthermore, the introduction of different substituents on the aniline nitrogen can modulate the electronic properties of the entire molecule. For example, in a series of quinazoline (B50416) derivatives, the substitution pattern on the aniline ring significantly influenced their inhibitory activity against EGFR kinase. mdpi.com

Compound TypeSubstituent ModificationEffect on Reactivity/ActivityReference
NitroimidazolesPosition of the nitro groupDeterminant of aerobic antitubercular activity nih.gov
Quinazoline DerivativesSubstitution on the aniline ringInfluenced inhibitory activity against EGFR kinase mdpi.com
NitroheterocyclicsMethylation of ring nitrogenGenerally reduced mutagenic activity, with exceptions nih.gov

This table illustrates how substituent modifications in related compound classes affect their reactivity and biological activity, providing insights into potential structure-reactivity relationships for derivatives of this compound.

Systematic modification of the bromo, nitro, and trifluoromethyl groups allows for the tailoring of the chemical properties of the resulting derivatives. Each of these groups can be independently or concertedly transformed to achieve desired outcomes.

The bromo group is a versatile handle for introducing a wide range of substituents through cross-coupling reactions. For instance, it can be replaced with aryl, heteroaryl, or alkyl groups, significantly altering the steric and electronic properties of the molecule. This is a common strategy in the development of fluorescent probes, where the bromo group can be functionalized through Suzuki or Sonogashira reactions. mdpi.com

The nitro group can be readily reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups (e.g., -OH, -CN, -X). The resulting amino group also provides a site for the synthesis of amides, sulfonamides, and other nitrogen-containing functionalities. The conversion of a nitro group to an amino group is a key step in the synthesis of many dyes and pharmaceuticals. mdpi.com

Original SubstituentModification ReactionNew Functional GroupTargeted Chemical Property
BromoSuzuki CouplingArylAltered electronics, potential for fluorescence
BromoSonogashira CouplingAlkynylExtended conjugation, modified optical properties
NitroReductionAminoIncreased basicity, site for further derivatization
Amino (from Nitro)Diazotization/SubstitutionHydroxyl, Cyano, HalogenVaried electronic and physical properties
Amino (from Nitro)AcylationAmideModified solubility and biological activity

This table provides examples of systematic modifications of the substituents on the this compound core and the resulting changes in chemical properties.

Applications in Polymer and Material Science Precursors (Non-Biological)

While primarily recognized for its role in pharmaceutical and agrochemical synthesis, the unique electronic and structural features of this compound also make it a potential precursor for advanced materials, particularly in the field of polymer science.

The presence of the aniline functional group suggests its potential use as a monomer in the synthesis of polyaniline (PANI) derivatives. Polyaniline is a well-known conducting polymer with a wide range of applications in sensors, electrochromic devices, and corrosion protection. semanticscholar.orgijsdr.org The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer.

The incorporation of bromo, nitro, and trifluoromethyl groups onto the polyaniline backbone would be expected to significantly influence the polymer's properties. The bulky trifluoromethyl group and the bromo atom could affect the planarity of the polymer chain, thereby influencing its conductivity. The electron-withdrawing nature of the nitro and trifluoromethyl groups would also modulate the electronic properties of the resulting polymer. The synthesis of such substituted polyanilines is typically achieved through oxidative polymerization of the corresponding aniline monomers. ijsdr.org

Furthermore, the bromo group on the monomer could be retained in the polymer, offering a site for post-polymerization modification to further tailor the material's properties. This could lead to the development of functional polymers with specific sensory or optical characteristics.

Lack of Publicly Available Research on Specific Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available research detailing the specific use of this compound as a monomer for specialty polymers or as a building block for functional materials with defined optical or electronic properties.

While the individual functional groups present in the molecule—a bromo group, a nitro group, a trifluoromethyl group, and an aniline moiety—are each known to be valuable in the synthesis of advanced materials, the specific combination in this compound and its subsequent application in polymerization or as a precursor for functional materials is not documented in the reviewed sources.

General synthetic strategies involving similar substituted anilines are well-established in materials science. For instance, aromatic amines are common precursors for high-performance polymers such as polyamides and polyimides. The presence of halogen atoms like bromine can facilitate cross-coupling reactions for further functionalization, while trifluoromethyl groups are often incorporated to enhance thermal stability, solubility, and optical transparency of polymers. Nitro groups can be used as precursors for further chemical transformations or to influence the electronic properties of a material.

However, specific research findings, including detailed synthetic protocols, characterization data, and performance metrics for polymers or functional materials derived directly from this compound, are not available in the public domain. Consequently, it is not possible to provide a detailed article on its derivatization and synthetic applications in the requested areas of specialty polymers and functional materials with specific optical or electronic properties at this time.

Further research and publication in this specific area would be necessary to elaborate on the potential of this compound in advanced material applications.

Computational and Theoretical Studies on 5 Bromo 2 Nitro 4 Trifluoromethyl Aniline

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure

Specific DFT studies detailing the electronic structure of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (B6258624) are not available in the reviewed literature.

Molecular Orbital Analysis and Frontier Orbitals (HOMO-LUMO)

Calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this specific compound have not been reported.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps, which are crucial for identifying sites for electrophilic and nucleophilic attack, have not been published for this compound. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Publicly accessible research detailing conformational analysis or molecular dynamics simulations for this compound could not be found.

Prediction of Reactivity and Reaction Pathways

Transition State Analysis for Key Reactions

There is no available data from transition state analyses for reactions involving this compound.

Computational Assessment of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions where multiple products are possible. In the context of reactions involving this compound, density functional theory (DFT) calculations are a primary method for assessing regioselectivity and stereoselectivity. These studies are crucial for understanding how the electronic and steric properties of the substituents—the bromo, nitro, amino, and trifluoromethyl groups—direct the course of a reaction.

For instance, in cycloaddition reactions, a common area of study, computational models can determine the activation energies for all potential reaction pathways. mdpi.com The regioselectivity is typically governed by the electronic nature of the reacting centers. DFT calculations can map the electron density and electrostatic potential of the molecule, identifying sites most susceptible to nucleophilic or electrophilic attack. The analysis of frontier molecular orbitals (HOMO and LUMO) helps predict how the orbitals of the aniline (B41778) derivative will interact with a reacting partner, favoring one orientation over another.

Similarly, stereoselectivity is assessed by calculating the energies of the transition states leading to different stereoisomers. The pathway with the lowest activation energy corresponds to the kinetically favored product. These computational approaches allow researchers to rationalize experimentally observed product distributions or predict the outcome of new, untested reactions, thereby guiding synthetic efforts toward specific isomers. While specific studies on this compound are not prevalent in the reviewed literature, the methodologies are well-established through research on related nitro-aromatic compounds. mdpi.com

Spectroscopic Property Prediction (Methodological Contribution)

Computational methods have become indispensable for interpreting and predicting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide detailed insights into its vibrational, magnetic resonance, and electronic spectra, serving as a powerful complement to experimental data.

Ab initio calculations, particularly those using density functional theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), are widely used to predict the vibrational spectra (Infrared and Raman) of organic molecules. niscpr.res.inglobalresearchonline.net These calculations first determine the molecule's minimum energy geometry and then compute the harmonic vibrational frequencies corresponding to its normal modes of vibration.

The predicted frequencies are systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nist.govnih.gov To correct for this, the calculated frequencies are uniformly scaled using empirical scaling factors. nist.govnih.gov The resulting scaled frequencies typically show excellent agreement with experimental data. niscpr.res.innih.gov These calculations not only predict the position of vibrational bands but also their intensities (IR) and scattering activities (Raman), aiding in the definitive assignment of complex experimental spectra. nih.gov The potential energy distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, providing a detailed understanding of the nature of the vibrations.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative values based on calculations for similar substituted nitroanilines and may not be the exact experimental values for this compound.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled)Expected Intensity (IR)
Asymmetric Stretching-NH₂~3450 - 3550Medium
Symmetric Stretching-NH₂~3350 - 3450Medium
Scissoring-NH₂~1600 - 1650Strong
Asymmetric Stretching-NO₂~1520 - 1560Very Strong
Symmetric Stretching-NO₂~1330 - 1370Very Strong
StretchingC-CF₃~1100 - 1200Strong
StretchingC-Br~550 - 650Medium-Strong
Aromatic C-H StretchingAr-H~3050 - 3150Weak-Medium
Aromatic C=C StretchingAromatic Ring~1450 - 1600Medium-Strong

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a vital tool for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov Calculations are often performed on the optimized geometry of the molecule. To improve accuracy, the solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. For ¹⁹F NMR, CFCl₃ is the conventional reference. These predictions are highly valuable for assigning signals in complex spectra, distinguishing between isomers, and understanding how the electronic environment around each nucleus is influenced by the various substituents. nih.govchemrxiv.org The trifluoromethyl (-CF₃) group, in particular, provides a sensitive probe in ¹⁹F NMR, with its chemical shift being highly dependent on the local electronic environment. nih.gov

Table 2: Predicted NMR Chemical Shifts (Note: These are estimated chemical shift ranges based on typical values for the functional groups in analogous chemical environments.)

NucleusPosition/GroupPredicted Chemical Shift (δ, ppm)
¹H-NH₂5.0 - 7.0
¹HAromatic (H-3, H-6)7.0 - 8.5
¹³CC-NH₂ (C-1)140 - 150
¹³CC-NO₂ (C-2)135 - 145
¹³CAromatic (C-3, C-6)115 - 130
¹³CC-CF₃ (C-4)120 - 135 (quartet)
¹³CC-Br (C-5)110 - 125
¹³C-CF₃120 - 130 (quartet)
¹⁹F-CF₃-60 to -70

Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting the electronic absorption (UV-Vis) spectra of molecules. nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions. chemrxiv.org The electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups create significant intramolecular charge transfer (ICT) character in the electronic transitions. chemrxiv.orgchemrxiv.org The lowest energy absorption band, typically found in the visible or near-UV region, is often due to a transition from the highest occupied molecular orbital (HOMO), primarily located on the aniline ring and amino group, to the lowest unoccupied molecular orbital (LUMO), which is largely localized on the nitro group. chemrxiv.org Computational models can accurately predict how the solvent polarity affects these transitions, often showing a redshift (a shift to longer wavelengths) in more polar solvents, which is characteristic of ICT bands. chemrxiv.org

Table 3: Predicted Electronic Transitions (Note: These are representative values for nitroaniline derivatives and illustrate the expected nature of transitions.)

Transition TypeOrbitals InvolvedPredicted λ_max (nm)Oscillator Strength (f)
n→πLone pair (O from NO₂) → π~400 - 450Low
π→π* (ICT)HOMO → LUMO~350 - 420High
π→ππ → π (Aromatic Ring)~250 - 300Medium-High

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 5 Bromo 2 Nitro 4 Trifluoromethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environment of magnetically active nuclei. For a molecule with the complexity of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (B6258624), which contains ¹H, ¹³C, ¹⁹F, and ¹⁴N nuclei, advanced NMR methodologies are required for a complete and accurate assignment of its structure.

One-dimensional (1D) NMR spectra (¹H, ¹³C, ¹⁹F) provide initial information on the number and types of nuclei present. However, due to the substituted nature of the aromatic ring in this compound, 1D spectra alone are often insufficient for definitive assignments due to complex spin-spin coupling patterns and potential signal overlap. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify protons that are coupled to each other. In the case of this compound, a COSY spectrum would reveal the coupling between the two aromatic protons, H-3 and H-6, confirming their spatial proximity on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for assigning the resonances of the protonated aromatic carbons, C-3 and C-6.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for identifying the quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the proton at H-3 would show correlations to C-1, C-2, C-4, and C-5, while the H-6 proton would correlate to C-1, C-4, and C-5. The protons of the amine group (-NH₂) may also show correlations to C-1 and C-2.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, regardless of whether they are connected through chemical bonds. A NOESY spectrum could show through-space correlations between the amine protons and the aromatic proton at the C-6 position, providing further confirmation of the geometry of the molecule.

Based on established substituent effects for bromo, nitro, and trifluoromethyl groups on a benzene ring, a predicted NMR data set for this compound is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
C-1 (-NH₂) - ~145 H-6, H-3, -NH₂
C-2 (-NO₂) - ~138 H-3, -NH₂
H-3 ~8.4 (s) ~134 C-1, C-2, C-4, C-5
C-4 (-CF₃) - ~125 (q, ¹JCF ≈ 272 Hz) H-3, H-6
C-5 (-Br) - ~118 H-3, H-6
H-6 ~7.0 (s) ~115 C-1, C-4, C-5
-NH₂ ~6.5 (br s) - C-1, C-2

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. 'q' denotes a quartet, and 's' denotes a singlet.

The chemical shifts of protons, particularly those attached to heteroatoms like the amine protons in this compound, are highly sensitive to the solvent environment. pitt.eduwashington.educkgas.com Changing the solvent can induce significant changes in the observed chemical shifts, a phenomenon that can be leveraged for structural confirmation.

Solvent-Induced Chemical Shifts: In non-polar solvents like CDCl₃, the amine protons are expected to appear at a certain chemical shift. In contrast, in hydrogen-bond accepting solvents like DMSO-d₆, the chemical shift of the -NH₂ protons would be expected to shift downfield (to a higher ppm value) due to the formation of hydrogen bonds with the solvent molecules. This effect can help to identify and confirm the presence of the amine group.

Temperature Studies: Variable temperature NMR studies can provide insights into dynamic processes such as rotational barriers or intermolecular exchange. For this compound, such studies could reveal information about the rotation of the nitro and amine groups. At lower temperatures, the rotation around the C-N bonds might slow down, potentially leading to the observation of distinct signals for the two amine protons if their magnetic environments become non-equivalent.

Expected Trend of -NH₂ Proton Chemical Shift in Different Solvents

Solvent Polarity Hydrogen Bonding Capability Expected δ (ppm) for -NH₂
Cyclohexane-d₁₂ Non-polar None Low
CDCl₃ Moderately Polar Weak H-bond acceptor Intermediate
Acetone-d₆ Polar Aprotic H-bond acceptor Higher

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers valuable insights into the structure and properties of materials in their solid form. emory.edu This is particularly relevant for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For this compound, ssNMR could be employed to:

Characterize Crystalline Forms: Different polymorphs would yield different ssNMR spectra due to variations in molecular packing and intermolecular interactions in the crystal lattice.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can be used to study the proximity of different parts of the molecule in the solid state, providing information about how the molecules are arranged with respect to each other.

Study Halogen Bonding: The bromine atom in the molecule could participate in halogen bonding, a type of non-covalent interaction. Solid-state NMR, particularly of the quadrupolar bromine nuclei (⁷⁹Br and ⁸¹Br), can be a powerful tool to probe these interactions. nih.govwiley.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental composition of a molecule. For this compound (C₇H₄BrF₃N₂O₂), the theoretical exact mass of its molecular ion can be calculated.

Calculated Exact Mass for the Molecular Ion of this compound

Isotope Exact Mass (Da)
¹²C₇ 84.000000
¹H₄ 4.031300
⁷⁹Br₁ 78.918337
¹⁹F₃ 56.986616
¹⁴N₂ 28.006148
¹⁶O₂ 31.989830

| [M] | 283.932231 |

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed elemental formula. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units, further confirming the presence of a single bromine atom.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation of aromatic nitro compounds often involves characteristic losses. nih.govmiamioh.edu

For this compound, likely fragmentation pathways would include:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 Da.

Loss of NO and CO: Subsequent fragmentation could involve the loss of nitric oxide (NO, 30 Da) followed by the loss of carbon monoxide (CO, 28 Da) from the aromatic ring.

Loss of Br: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), with a mass of 79 or 81 Da depending on the isotope.

Loss of CF₃: The trifluoromethyl group can also be lost as a radical (•CF₃), corresponding to a mass loss of 69 Da.

Plausible Fragmentation Pathways for [C₇H₄BrF₃N₂O₂]⁺

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z)
284/286 •NO₂ 238/240
284/286 •Br 205
238/240 CO 210/212
205 •NO₂ 159

By analyzing the masses of the fragment ions, the structural connectivity of the parent molecule can be pieced together, providing a powerful method for structural confirmation that is complementary to NMR data.

Ionization Techniques (e.g., ESI, APCI, GC-MS) and Their Utility

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties. For a molecule like this compound, several ionization methods are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. When coupled with Electron Ionization (EI), GC-MS provides detailed structural information through characteristic fragmentation patterns. The high energy of EI (typically 70 eV) induces extensive fragmentation. For this compound, the molecular ion peak (M+) would be prominent. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the 79Br and 81Br isotopes. libretexts.org Common fragmentation pathways for nitroaromatic compounds include the loss of nitro-group related radicals and molecules such as •NO2, •NO, and •OH. bohrium.comnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique typically used with liquid chromatography (LC-MS) for polar and ionizable compounds. microsaic.com For this compound, protonation of the amine group would likely occur in positive ion mode, yielding a prominent protonated molecule [M+H]+. ESI is less likely to cause in-source fragmentation compared to EI, making it ideal for accurate molecular weight determination. researchgate.netnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique compatible with LC-MS, often used for analytes that are less polar and not easily ionized by ESI. microsaic.comjfda-online.com Ionization in APCI occurs in the gas phase via a corona discharge. nih.gov Given the structure of this compound, APCI would be a highly effective method, likely producing a strong [M+H]+ ion. It is generally more tolerant of matrix effects than ESI, which can be an advantage when analyzing complex samples. jfda-online.com

The utility of these techniques lies in their ability to provide complementary information. GC-MS with EI offers detailed structural fingerprints through fragmentation, while LC-MS with ESI or APCI provides robust molecular weight confirmation with minimal fragmentation.

Table 1: Predicted Mass Spectrometry Data for this compound

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency range. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to its amine, nitro, trifluoromethyl, and substituted benzene ring moieties.

Based on studies of analogous compounds like 4-nitro-3-(trifluoromethyl)aniline (B27955) and 2,6-dibromo-4-nitroaniline, specific vibrational assignments can be predicted. nih.govnih.gov The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm-1 region. The nitro group (NO2) will exhibit strong asymmetric and symmetric stretching vibrations typically around 1500-1570 cm-1 and 1300-1370 cm-1, respectively. The trifluoromethyl group (CF3) is characterized by strong C-F stretching bands in the 1100-1350 cm-1 region. researchgate.net Aromatic C-H stretching appears above 3000 cm-1, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm-1 range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm-1 region. asianpubs.org

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is complementary to FTIR and provides a unique "molecular fingerprint." morressier.com While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Vibrations that are symmetric and involve a change in polarizability, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic ring, often produce strong Raman signals. In contrast, highly polar groups like the N-H bond in the amine group tend to be weaker in Raman spectra.

For this compound, the symmetric NO2 stretch around 1350 cm-1 and the aromatic ring vibrations would be prominent in the Raman spectrum. nih.gov The C-Br and C-CF3 stretching vibrations would also be readily observable. The combination of FTIR and Raman spectra provides a comprehensive vibrational profile, enabling a high degree of confidence in structural confirmation and purity assessment.

Table 2: Predicted Vibrational Frequencies (cm-1) for this compound

X-ray Crystallography

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of each atom in the crystal lattice. This provides accurate measurements of bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures like 4-methoxy-2-nitroaniline (B140478) reveals key structural features. researchgate.net An SC-XRD study would confirm the substitution pattern on the benzene ring and reveal the planarity of the molecule. It would also detail the orientation of the amine, nitro, and trifluoromethyl groups relative to the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which dictate the crystal packing, would also be elucidated.

Table 3: Illustrative Crystallographic Data Based on a Related Nitroaniline Structure

Note: The data in this table are illustrative and represent the type of information obtained from an SC-XRD experiment. Actual values would need to be determined experimentally.

Polymorphism Studies and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have distinct physical properties. The presence of multiple functional groups capable of hydrogen bonding and other non-covalent interactions, as in this compound, increases the likelihood of polymorphism. acs.orgzenodo.org

X-ray diffraction is the primary tool for identifying and characterizing polymorphs. Powder X-ray Diffraction (PXRD) is often used for routine screening, as each polymorph will produce a unique diffraction pattern. researchgate.netresearchgate.net A detailed crystal packing analysis, derived from SC-XRD data, can reveal how intermolecular interactions, such as N-H···O hydrogen bonds between the amine and nitro groups of adjacent molecules, and potentially weaker C-H···F or Br···O interactions, stabilize a particular crystalline form. Understanding polymorphism is crucial as different forms can impact a compound's stability and other bulk properties. Studies on trifluoromethyl-substituted aromatic hydrocarbons have shown that fluorination can significantly affect polymorphic behavior and the energy barriers between different crystalline forms. princeton.edu

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the assessment of purity and the separation of this compound from its impurities and related derivatives. These methods offer high resolution and sensitivity, making them central to quality control and analytical research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The development of a robust, stability-indicating HPLC method is critical for separating the main compound from process-related impurities, degradation products, and synthetic intermediates.

Method Development

A typical approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. The method development process for this compound would focus on optimizing several critical parameters to achieve adequate separation (resolution > 1.5) in a reasonable analysis time. pom.go.id

Stationary Phase: An octadecylsilane (B103800) (C18) column is a common choice for separating substituted anilines and nitroaromatic compounds due to its versatility and wide applicability. pom.go.idnih.govnih.gov Column dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are often employed for robust separation. pom.go.idsrce.hr

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent and an aqueous buffer is standard. Acetonitrile (B52724) or methanol (B129727) are common organic modifiers, while a phosphate (B84403) or acetate (B1210297) buffer helps to control the pH and ensure consistent ionization states of the analytes. nih.govchromatographyonline.com For similar nitroaromatic compounds, mobile phase compositions like acetonitrile and a potassium dihydrogen phosphate buffer have proven effective. nih.gov

Detection: A Photo Diode Array (PDA) or UV detector is typically used, set at a wavelength where the analyte and its potential impurities exhibit significant absorbance. nih.govsrce.hr

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and controlled column temperature (e.g., 25-40°C) are often selected to ensure reproducibility and optimal peak shape. pom.go.idnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides excellent separation for a wide range of non-polar to moderately polar compounds. pom.go.idsrce.hr
Mobile Phase Acetonitrile : 0.03 M Potassium Dihydrogen Phosphate (pH adjusted) Common for achieving good resolution of aromatic and nitro compounds. nih.gov
Elution Mode Isocratic or Gradient Isocratic is simpler, while gradient elution is useful for complex samples with a wide range of polarities. pharmtech.com
Flow Rate 1.0 mL/min A standard flow rate that provides a balance between analysis time and separation efficiency. pom.go.idnih.gov
Column Temp. 40°C Maintains consistent retention times and improves peak symmetry. pom.go.id
Detection UV/PDA at ~250 nm Wavelength selected for maximum absorbance of the analyte and related impurities. nih.gov
Injection Vol. 5 µL A small injection volume is typical to avoid column overloading. nih.gov

Method Validation

Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pharmtech.comresearchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound and its impurities.

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficients (R²) are typically expected to be ≥ 0.998. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Mean recoveries are generally expected to be within 95-105%. nih.gov

Precision: Assessed at two levels:

Repeatability (Intra-day precision): The precision over a short interval with the same operator and equipment.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, analysts, or equipment). The relative standard deviation (RSD) for precision is typically required to be less than 2%. pom.go.id

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, flow rate, temperature).

Table 2: Typical Validation Parameters and Acceptance Criteria based on ICH Guidelines

Parameter Typical Acceptance Criteria Example Finding for a Related Compound
Linearity (R²) ≥ 0.998 0.998–0.999 nih.gov
Accuracy (% Recovery) 95.0% - 105.0% 95.3%–103.3% nih.gov
Precision (% RSD) ≤ 2.0% 1.23%–3.57% nih.gov
LOD Signal-to-Noise Ratio of 3:1 0.09–1.32 mg/L nih.gov
LOQ Signal-to-Noise Ratio of 10:1 0.31–4.42 mg/L nih.gov
Specificity No interference at the retention time of the analyte Peak purity must be confirmed

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile organic impurities, such as residual solvents, that may be present in the final this compound product from its synthesis and purification steps. researchgate.netptfarm.pl Regulatory guidelines, such as ICH Q3C, set strict limits for residual solvents in active pharmaceutical ingredients. thermofisher.com

The analysis is typically performed using a headspace autosampler coupled to a GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net Headspace GC (HS-GC) involves heating the sample in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace), which is then injected into the GC. thermofisher.com This technique prevents non-volatile components of the sample matrix from contaminating the GC system.

Methodology

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a high-boiling point, non-interfering solvent (e.g., dimethyl sulfoxide (B87167) or dimethylformamide) in a headspace vial. researchgate.net

GC System: A capillary column with a stationary phase suitable for separating common solvents (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase) is used.

Detection: An FID provides excellent sensitivity for most organic solvents. An MS detector can be used for definitive identification of unknown volatile impurities. researchgate.net

Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard at a known concentration.

Potential volatile impurities could include solvents used during the synthesis, such as toluene, methanol, acetonitrile, ethyl acetate, or dichloromethane. researchgate.net

Table 3: Potential Volatile Impurities in this compound for GC Profiling

Compound Name Potential Origin
Toluene Reaction solvent
Methanol Reaction or purification solvent
Acetonitrile Reaction or purification solvent
Dichloromethane Extraction or reaction solvent
Ethyl Acetate Extraction or purification solvent
Heptane Recrystallization solvent

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Reagents

The development of efficient and selective synthetic methodologies is paramount for the broader availability and application of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (B6258624). Future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh conditions and generate significant waste.

Key areas for exploration include:

Catalytic Methodologies: The use of transition metal catalysis, particularly palladium, copper, and nickel-catalyzed cross-coupling reactions, could offer novel pathways for the construction of the C-Br and C-CF3 bonds with high precision and under mild conditions. researchgate.net

Flow Chemistry: Continuous flow processes present an opportunity for safer, more scalable, and highly controlled synthesis. acs.org The nitration and bromination steps, which can be hazardous on a large scale in batch processing, could be rendered more manageable and efficient in a flow regime.

Novel Reagents: Investigating new and more selective brominating and nitrating agents that operate under milder conditions and offer improved regioselectivity will be crucial. This includes exploring enzymatic or bio-catalytic approaches for these transformations.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-step Synthesis Well-established procedures for individual steps.Often low overall yield, harsh reaction conditions, significant waste generation.
Late-Stage Functionalization Increased synthetic efficiency, rapid access to derivatives.Regioselectivity control can be challenging, potential for functional group intolerance.
Transition Metal Catalysis High selectivity, mild reaction conditions, broad substrate scope.Catalyst cost and removal, optimization of ligands and reaction parameters. researchgate.net
Flow Chemistry Enhanced safety and scalability, precise process control, improved yields. acs.orgInitial setup costs, potential for clogging with solid byproducts.
Biocatalysis High selectivity, environmentally friendly conditions.Limited enzyme availability and stability for specific transformations.

Integration into Advanced Functional Material Platforms

The electronic and structural properties of this compound make it an attractive building block for a variety of advanced functional materials. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the potential for polymerization through the aniline (B41778) nitrogen, opens doors to novel materials with tailored properties.

Future research in this area could focus on:

Conducting Polymers: Incorporating this aniline derivative into polyaniline (PANI) chains could significantly modify the electronic properties, solubility, and processability of the resulting polymer. The substituents would likely influence the planarity of the polymer backbone, affecting conductivity.

Organic Electronics: Its potential use as a precursor for organic semiconductors, dielectrics, or charge-transport materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) warrants investigation.

High-Performance Polymers: The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity. Polymers derived from this compound could exhibit these desirable properties, making them suitable for demanding applications in aerospace and electronics.

Sensors: The nitroaromatic moiety suggests potential for use in chemical sensors, particularly for the detection of electron-rich analytes or in explosive detection systems.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic efforts in both academia and industry. Future work on this compound should prioritize the development of more sustainable and environmentally benign synthetic protocols.

Key avenues for improvement include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalyst Recovery and Reuse: Developing robust heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing the formation of byproducts. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. tandfonline.com

Interdisciplinary Research with Computational Chemistry and Machine Learning for Reaction Prediction and Optimization

The synergy between experimental chemistry and computational tools offers a powerful approach to accelerate the discovery and optimization of synthetic routes and to predict the properties of new materials.

Future interdisciplinary research could involve:

Reaction Pathway Prediction: Employing quantum mechanical calculations to elucidate reaction mechanisms, predict potential side reactions, and identify the most energetically favorable synthetic pathways. nih.gov

Machine Learning for Synthesis: Training machine learning models on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound and its derivatives. nih.govarxiv.orgresearchgate.net This can significantly reduce the number of experiments required for optimization.

In Silico Materials Design: Using computational modeling to predict the electronic, optical, and physical properties of polymers and other materials derived from this compound, guiding experimental efforts toward the most promising candidates.

Predictive Toxicology: Employing computational models to assess the potential toxicity and environmental impact of the compound and its byproducts early in the development process.

Unexplored Reactivity Patterns and Mechanistic Pathways

The interplay of the three distinct functional groups on the aniline ring presents opportunities for exploring novel reactivity patterns and understanding complex mechanistic pathways.

Future research in this domain could investigate:

Selective Functional Group Transformation: Developing methods for the selective transformation of one functional group in the presence of the others. For example, the selective reduction of the nitro group without affecting the bromine or trifluoromethyl groups is a significant challenge that, if overcome, would provide a valuable synthetic intermediate. researchgate.net

Ortho-Lithiation and Directed Metalation: Exploring the potential for directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position on the aromatic ring, to introduce new functional groups with high regioselectivity.

Photocatalysis: Investigating the photochemical reactivity of the molecule, particularly the potential for the nitro group to participate in photocatalytic cycles for C-H functionalization or other transformations. acs.org

Mechanistic Studies: Conducting detailed mechanistic studies using techniques such as kinetic analysis, isotopic labeling, and in situ spectroscopy to gain a deeper understanding of the factors controlling the reactivity and selectivity of reactions involving this compound.

Conclusion

Summary of Key Academic Contributions and Research Findings

Academic contributions concerning 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (B6258624) are predominantly in the context of its application in organic synthesis. The compound serves as a precursor, providing a scaffold upon which chemists can build more elaborate molecular architectures. The strategic placement of its substituents allows for selective chemical transformations.

Key research findings where this compound is implicated as an intermediate include:

Pharmaceutical Synthesis: Halogenated and nitrated anilines are foundational in the development of new pharmaceutical agents. The trifluoromethyl group, in particular, is a common feature in modern drugs due to its ability to enhance metabolic stability and binding affinity. While direct studies on the biological activity of this compound are scarce, its structural motifs are present in compounds investigated for various therapeutic targets.

Agrochemical Research: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated and trifluoromethyl-containing aromatic compounds. These groups can confer desired properties such as increased efficacy and controlled environmental persistence.

Materials Science: Anilines and their derivatives are also explored in the synthesis of advanced materials, including polymers and dyes. The specific electronic properties imparted by the bromo, nitro, and trifluoromethyl groups can be leveraged to create materials with tailored optical or conductive properties.

The following table summarizes the key functionalities of this compound and their relevance in synthetic chemistry:

Functional GroupPositionSynthetic Utility
Amine (-NH2)1Nucleophilic site, can be readily acylated, alkylated, or diazotized.
Nitro (-NO2)2Strong electron-withdrawing group, can be reduced to an amine, directing group in electrophilic aromatic substitution.
Bromo (-Br)5Leaving group in nucleophilic aromatic substitution, reactive site for cross-coupling reactions (e.g., Suzuki, Heck).
Trifluoromethyl (-CF3)4Strong electron-withdrawing group, enhances lipophilicity and metabolic stability in derivative compounds.

Reiteration of the Chemical Compound's Significance in Academic Research

The significance of this compound in academic research lies not in its end-use applications, but in its enabling role as a versatile synthetic intermediate. Its importance can be summarized in three key points:

Multi-functional scaffold: The compound offers multiple reactive sites, allowing for a variety of chemical modifications. This versatility is highly valued in exploratory chemical synthesis.

Access to complex molecules: It provides a readily available starting material for the construction of more complex and potentially high-value molecules, thereby saving researchers time and resources.

Introduction of key pharmacophores: The trifluoromethyl group is a crucial pharmacophore in many modern drugs. This aniline (B41778) derivative provides a means to incorporate this group into novel molecular designs.

Outlook on Persistent Challenges and Promising Future Research Trajectories

While this compound is a useful building block, its full potential may yet be untapped. Future research trajectories could focus on several promising areas:

Development of Novel Synthetic Methodologies: Research into new and more efficient methods for the synthesis of this compound and its derivatives could enhance its accessibility and utility. This includes exploring greener and more sustainable synthetic routes.

Exploration of New Applications: A systematic investigation into the potential applications of derivatives of this compound in areas beyond traditional pharma and agrochemicals could be fruitful. This might include fields such as organic electronics or sensor technology.

Computational and Mechanistic Studies: Detailed computational studies could provide deeper insights into the reactivity and electronic properties of this molecule, guiding the rational design of new synthetic transformations and novel functional molecules.

A persistent challenge will be to move beyond its role as a simple intermediate and to explore whether the compound or its immediate derivatives possess any intrinsic biological or material properties of interest. Such studies would require a dedicated research effort to synthesize and screen a library of related compounds.

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for confirming the structure and purity of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and electronic environments (e.g., trifluoromethyl and nitro groups) .
  • FT-IR : Identify characteristic functional groups (e.g., C-Br stretching at ~550 cm1^{-1}, nitro symmetric/asymmetric vibrations at ~1350/1520 cm1^{-1}) .
  • HPLC/MS : Verify purity and molecular weight using reverse-phase chromatography (e.g., C18 column with acetonitrile/water/formic acid) .
    • Key Consideration : Cross-reference results with computational predictions (e.g., DFT for vibrational frequencies) to resolve ambiguities .

Q. How can synthetic pathways for this compound be optimized for yield and selectivity?

  • Methodological Answer :

  • Stepwise Functionalization : Start with 4-(trifluoromethyl)aniline. Introduce bromine via electrophilic substitution (e.g., Br2_2/FeBr3_3), followed by nitration (HNO3_3/H2_2SO4_4) at the ortho position .
  • Catalytic Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for late-stage bromine introduction to avoid side reactions .
    • Key Consideration : Monitor reaction intermediates via TLC/GC-MS to optimize stoichiometry and reaction time .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and a lab coat to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., nitro group reduction) .
  • Waste Disposal : Neutralize acidic/nitro-containing waste with bicarbonate before disposal .
    • Key Consideration : Store the compound in airtight containers at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, NO2_2, CF3_3) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro and trifluoromethyl groups deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability in palladium-catalyzed couplings .
  • Steric Considerations : The bulky CF3_3 group may hinder coupling at the para position; use sterically tolerant ligands (e.g., XPhos) .
    • Key Consideration : Perform Hammett analysis to quantify substituent effects on reaction rates .

Q. What computational approaches can predict the biological activity or material properties of derivatives of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transfer in materials science applications .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock to prioritize synthesis .
    • Key Consideration : Validate predictions with experimental assays (e.g., enzymatic inhibition or fluorescence studies) .

Q. How can contradictory data on the stability of nitroaromatic intermediates in synthesis be resolved?

  • Methodological Answer :

  • Controlled Decomposition Studies : Use accelerated stability testing (e.g., heat/humidity exposure) with HPLC monitoring to identify degradation pathways .
  • Isotopic Labeling : Track nitro group reduction intermediates using 15N^{15}N-labeled reagents to clarify mechanisms .
    • Key Consideration : Compare kinetic data across solvents (e.g., DMF vs. DMSO) to isolate solvent effects .

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